3-Pyridazinamine, N-(2-methoxyethyl)-4-methyl-6-phenyl-, hydrochloride
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Overview
Description
3-Pyridazinamine, N-(2-methoxyethyl)-4-methyl-6-phenyl-, hydrochloride is a chemical compound with the molecular formula C19H20ClN3O It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, N-(2-methoxyethyl)-4-methyl-6-phenyl-, hydrochloride typically involves the reaction of 3-pyridazinamine with appropriate reagents to introduce the N-(2-methoxyethyl), 4-methyl, and 6-phenyl substituents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinamine, N-(2-methoxyethyl)-4-methyl-6-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated compounds (e.g., bromoethane) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-Pyridazinamine, N-(2-methoxyethyl)-4-methyl-6-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pyridazinamine, N-(2-methoxyethyl)-4-methyl-6-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridazinamine, 6-chloro-N,N-bis(2-methoxyethyl)-
- 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-
Uniqueness
3-Pyridazinamine, N-(2-methoxyethyl)-4-methyl-6-phenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
86112-23-4 |
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Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-6-phenylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-11-10-13(12-6-4-3-5-7-12)16-17-14(11)15-8-9-18-2;/h3-7,10H,8-9H2,1-2H3,(H,15,17);1H |
InChI Key |
RIWNBZZPUZRPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCOC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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